N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide
Description
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a thiophene ring at the 6-position and an o-tolyloxy acetamide moiety at the 3-position. The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-13-5-2-3-6-15(13)26-12-19(25)20-11-18-22-21-17-9-8-14(23-24(17)18)16-7-4-10-27-16/h2-10H,11-12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNPULKESDFGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Variations and Implications
Key Observations :
- Thiophene vs. Methoxy Substituents : The thiophene group in the target compound likely enhances π-π stacking interactions in biological targets compared to the methoxy group in , which may improve binding affinity but reduce aqueous solubility .
- o-Tolyloxy vs.
- Triazolopyridazine vs. Quinazolinone Cores: The triazolopyridazine core (target compound) is more rigid than quinazolinones (), possibly favoring selective kinase inhibition over broad-spectrum antimicrobial effects .
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